molecular formula C9H4ClF3O2 B6162457 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione CAS No. 111269-62-6

1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

Cat. No.: B6162457
CAS No.: 111269-62-6
M. Wt: 236.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a chlorophenyl group and three fluorine atoms attached to a propane-1,2-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is unique due to its trifluoromethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity .

Properties

CAS No.

111269-62-6

Molecular Formula

C9H4ClF3O2

Molecular Weight

236.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.